molecular formula C21H23N3O3 B7006311 N-[4-(2-carbamoylphenoxy)phenyl]-3-(cyclopropylmethyl)azetidine-1-carboxamide

N-[4-(2-carbamoylphenoxy)phenyl]-3-(cyclopropylmethyl)azetidine-1-carboxamide

Cat. No.: B7006311
M. Wt: 365.4 g/mol
InChI Key: UDYQLCDKWSJCAP-UHFFFAOYSA-N
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Description

N-[4-(2-carbamoylphenoxy)phenyl]-3-(cyclopropylmethyl)azetidine-1-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a phenoxy group, a carbamoyl group, and an azetidine ring, making it an interesting subject for scientific research and industrial applications.

Properties

IUPAC Name

N-[4-(2-carbamoylphenoxy)phenyl]-3-(cyclopropylmethyl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c22-20(25)18-3-1-2-4-19(18)27-17-9-7-16(8-10-17)23-21(26)24-12-15(13-24)11-14-5-6-14/h1-4,7-10,14-15H,5-6,11-13H2,(H2,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDYQLCDKWSJCAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC2CN(C2)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-carbamoylphenoxy)phenyl]-3-(cyclopropylmethyl)azetidine-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Phenoxy Intermediate: The phenoxy group is introduced through a nucleophilic substitution reaction between a phenol derivative and a suitable halide.

    Introduction of the Carbamoyl Group: The carbamoyl group is added via a reaction with an isocyanate or a carbamoyl chloride.

    Azetidine Ring Formation: The azetidine ring is formed through a cyclization reaction, often involving a suitable amine and a halide precursor.

    Final Coupling: The final step involves coupling the cyclopropylmethyl group to the azetidine ring, typically through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-carbamoylphenoxy)phenyl]-3-(cyclopropylmethyl)azetidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[4-(2-carbamoylphenoxy)phenyl]-3-(cyclopropylmethyl)azetidine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[4-(2-carbamoylphenoxy)phenyl]-3-(cyclopropylmethyl)azetidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(4-(cyclopropylmethyl)piperazine-1-carbonyl)phenyl)quinoline-8-sulfonamide: Shares a similar cyclopropylmethyl group and phenyl ring structure.

    4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives: Contains a phenyl ring and carbamoyl group.

Uniqueness

N-[4-(2-carbamoylphenoxy)phenyl]-3-(cyclopropylmethyl)azetidine-1-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

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